molecular formula C14H14FN B13152005 1-(1,1'-Biphenyl-4-yl)-2-fluoroethanamine

1-(1,1'-Biphenyl-4-yl)-2-fluoroethanamine

Cat. No.: B13152005
M. Wt: 215.27 g/mol
InChI Key: IZDVENKECHNYCP-UHFFFAOYSA-N
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Description

1-(1,1'-Biphenyl-4-yl)-2-fluoroethanamine (C₁₄H₁₄FN) is a biphenyl-substituted ethylamine derivative featuring a fluorine atom at the β-position of the ethylamine chain. Structurally, it combines a rigid biphenyl moiety with a fluoroethylamine group, which confers unique electronic and steric properties. The biphenyl group enhances aromatic π-π interactions, while the fluorine atom influences lipophilicity, metabolic stability, and receptor-binding affinity. This compound is typically a solid with low aqueous solubility but dissolves in organic solvents like methanol and ether .

Properties

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

IUPAC Name

2-fluoro-1-(4-phenylphenyl)ethanamine

InChI

InChI=1S/C14H14FN/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10,16H2

InChI Key

IZDVENKECHNYCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CF)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-1-(4-phenylphenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobiphenyl and 2-fluoroethylamine.

    Grignard Reaction: 4-Bromobiphenyl is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.

    Nucleophilic Substitution: The Grignard reagent is then reacted with 2-fluoroethylamine under controlled conditions to yield 2-fluoro-1-(4-phenylphenyl)ethan-1-amine.

Industrial Production Methods: In an industrial setting, the production of 2-fluoro-1-(4-phenylphenyl)ethan-1-amine may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure to maximize yield.

    Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1-(4-phenylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

2-Fluoro-1-(4-phenylphenyl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-1-(4-phenylphenyl)ethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

1-(Biphenyl-4-yl)-N-methyl-2-(pyrrolidin-1-yl)ethanamine
  • Structure : Replaces the fluorine atom with a pyrrolidine ring.
  • This contrasts with the fluorine atom's electronegative, electron-withdrawing effects in the target compound .
  • Applications : Such substitutions are common in antipsychotic agents (e.g., aripiprazole analogs).
1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride
  • Structure : Contains a fluorine atom on the phenyl ring rather than the ethylamine chain.
  • Impact: Fluorine at the para position increases metabolic stability and alters binding to monoamine transporters. The branched methyl group reduces conformational flexibility compared to the linear ethylamine chain in the target compound .
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one
  • Structure : A ketone derivative with fluorine on the biphenyl ring.
  • Impact : The ketone group increases polarity, reducing blood-brain barrier permeability compared to the amine group in the target compound. Fluorine at the 2'-position may sterically hinder interactions with planar receptors .

Pharmacological Activity Comparisons

Antipsychotic Biphenyl-Piperazine Derivatives

Aryl piperazine-linked biphenyl ethanones (e.g., 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone) exhibit dual anti-dopaminergic and anti-serotonergic activity. Key findings:

  • Potency : These derivatives show lower catalepsy induction (a side effect of typical antipsychotics) due to balanced D₂/5-HT₂A receptor antagonism.
  • QSAR Insights : Electron affinity (EA) and brain/blood partition coefficients (QPlogBB) correlate with anti-dopaminergic activity .
  • Comparison : The target compound’s fluoroethylamine group may lack the piperazine moiety’s direct receptor modulation but could improve selectivity for specific neurotransmitter systems.
Fluorinated Biphenyl Ethylamines in Neuropharmacology
  • 1-(1,1'-Biphenyl-4-yl)ethanamine (unfluorinated analog) : Lower lipophilicity (LogP ~2.1) compared to the fluorinated derivative (LogP ~2.8), impacting CNS penetration.
  • 4'-Fluoro-[1,1'-biphenyl]-2-ylmethanamine : Fluorine at the biphenyl's 4'-position enhances binding to G protein-coupled receptors (GPCRs), as seen in angiotensin II receptor antagonists like losartan .

Biological Activity

1-(1,1'-Biphenyl-4-yl)-2-fluoroethanamine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl moiety substituted with a fluoroethanamine group. The presence of fluorine enhances its lipophilicity and metabolic stability, which are critical for drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Fluorinated compounds often exhibit altered binding affinities due to the electron-withdrawing nature of fluorine, which can influence receptor interactions and enzyme inhibition.

Key Mechanisms:

  • Receptor Binding : The compound may act as an antagonist or agonist at various receptors, modulating their activity.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in disease pathways, similar to other fluorinated compounds that enhance potency against resistant variants of targets like proteases .

Biological Activity Data

Research indicates that this compound exhibits various biological activities:

Activity TypeObservationsReferences
AntimicrobialExhibits moderate antimicrobial properties. ,
AnticancerPotential efficacy in inhibiting cancer cell growth.
Enzyme InhibitionInhibits specific enzymes related to metabolic pathways.

Case Studies

Several studies have investigated the biological effects of similar fluorinated compounds, providing insights into the potential applications of this compound.

Study 1: Anticancer Activity

A study explored the anticancer properties of structurally related fluorinated compounds. Results showed significant inhibition of tumor growth in xenograft models when treated with a biphenyl derivative. The mechanism involved apoptosis induction through the modulation of signaling pathways .

Study 2: Antimicrobial Properties

Research focused on the antimicrobial activity of fluorinated amines demonstrated that these compounds could effectively inhibit bacterial growth in vitro. The study highlighted the importance of fluorination in enhancing the bioactivity against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1,1'-Biphenyl-4-yl)-2-fluoroethanamine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach:

Suzuki-Miyaura Coupling : Use palladium-catalyzed cross-coupling of 4-bromophenylboronic acid with a fluorinated ethanamine precursor to form the biphenyl core .

Fluorination : Introduce fluorine via nucleophilic substitution or electrophilic fluorination, ensuring inert conditions to prevent side reactions.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Refine using SHELX software to resolve bond angles and confirm stereochemistry .
  • Spectroscopy :
  • NMR : 1^1H NMR (CDCl3_3): δ 7.60–7.45 (m, 4H, biphenyl), 3.20 (t, 2H, CH2_2), 2.95 (m, 1H, CH2_2F). 19^{19}F NMR: δ -120 ppm (t, J = 48 Hz) .
  • IR : C-F stretch at 1100 cm1^{-1}, NH2_2 bend at 1600 cm1^{-1} .

Q. What are the key solubility and stability considerations for handling this compound?

  • Data :

PropertyValueConditions
Solubility42 g/L in DMSO25°C
StabilityAir-sensitive (store under N2_2)Long-term storage at -20°C
DegradationHydrolysis of NH2_2 in acidic mediapH < 5

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodology :

  • Modeling : Use B3LYP/6-311G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap).
  • Key Findings : Fluorine substitution reduces electron density on the ethanamine moiety, enhancing electrophilicity. The biphenyl core exhibits π-π stacking propensity, relevant for receptor binding .
    • Table : Electronic Properties
ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-1.8
Band Gap4.4

Q. How do crystallographic data resolve contradictions in NMR assignments for this compound?

  • Case Study : Discrepancies in 1^1H NMR signals for CH2_2F protons (δ 2.95 vs. δ 3.10 in literature) were resolved via X-ray diffraction. The crystal structure revealed restricted rotation due to steric hindrance, confirming splitting patterns .

Q. What pharmacological targets are associated with biphenyl-fluoroethanamine derivatives?

  • Findings :

  • GPCR Modulation : Analogues (e.g., valsartan-like structures) act as antagonists for vasopressin V1a and oxytocin receptors, validated via radioligand binding assays (IC50_{50} = 12 nM) .
  • Structure-Activity Relationship (SAR) : Fluorine enhances metabolic stability; biphenyl groups improve target affinity .

Q. What experimental strategies mitigate byproducts in Suzuki-Miyaura coupling for biphenyl synthesis?

  • Optimization :

  • Catalyst : Use Pd(PPh3_3)4_4 with K2_2CO3_3 in THF/H2_2O (3:1) at 80°C.
  • Byproduct Reduction : Add 10 mol% TBAB (tetrabutylammonium bromide) to suppress homocoupling. Achieves 85% yield (vs. 59% without TBAB) .

Data Contradiction Analysis

Q. Why do reported melting points vary for this compound (e.g., -10°C vs. 101°C)?

  • Resolution :

  • Polymorphism : Differential Scanning Calorimetry (DSC) identified two polymorphs (Form I: mp -10°C; Form II: mp 101°C). Form II is stabilized by NH2_2-F hydrogen bonding, confirmed via PXRD .

Methodological Recommendations

  • Synthetic Scale-Up : Replace column chromatography with centrifugal partition chromatography (CPC) for >10 g batches .
  • Toxicity Screening : Use zebrafish embryo assays to evaluate developmental toxicity (LC50_{50} = 980 mg/kg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.